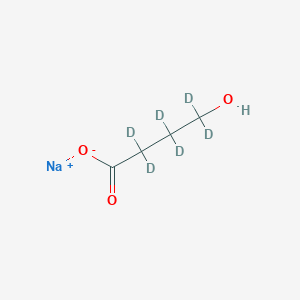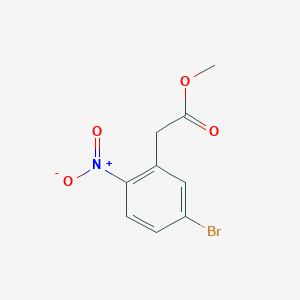![molecular formula C16H15N3O3 B1503802 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline CAS No. 1188908-37-3](/img/structure/B1503802.png)
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline
Übersicht
Beschreibung
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline is a chemical compound belonging to the quinazoline class. Quinazolines are heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring. This compound is characterized by the presence of methoxy groups at the 6th and 7th positions of the quinazoline ring and an aniline group attached via an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Methoxy Groups: Methylation of the quinazoline core at the 6th and 7th positions can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Aniline Group: The final step involves the reaction of the methoxy-substituted quinazoline with aniline in the presence of a coupling agent like diisopropylcarbodiimide (DIC) to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: Electrophilic substitution can be facilitated by using strong acids like sulfuric acid (H2SO4), while nucleophilic substitution may involve the use of strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinazolines depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It can be used as a probe in biological studies to understand the interaction of quinazoline derivatives with biological targets.
Medicine: Quinazoline derivatives are known for their pharmacological properties, and this compound can be used in the development of new drugs, particularly in the field of cancer therapy.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance the compound's ability to penetrate cell membranes, while the aniline group can form hydrogen bonds with biological targets. The specific pathways involved depend on the biological context and the derivatives synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound without methoxy and aniline groups.
Aniline derivatives: Compounds with aniline groups but different heterocyclic cores.
Methoxy-substituted quinazolines: Compounds with methoxy groups but different substituents on the quinazoline ring.
Uniqueness: 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline is unique due to its specific combination of methoxy and aniline groups, which confer distinct chemical and biological properties compared to other quinazoline derivatives.
Eigenschaften
IUPAC Name |
3-(6,7-dimethoxyquinazolin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-4-10(17)6-11/h3-9H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLZUPIBLLHMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)


![N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt](/img/structure/B1503784.png)








